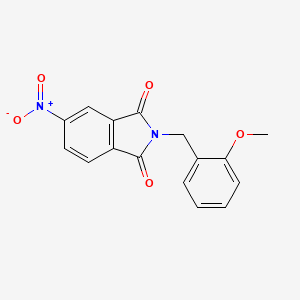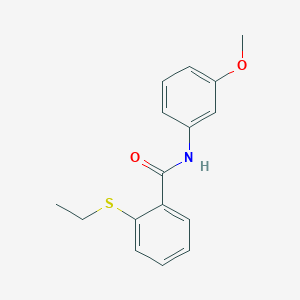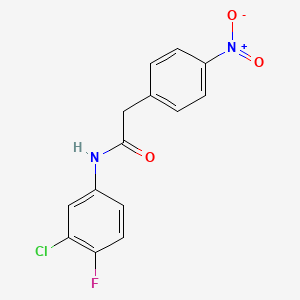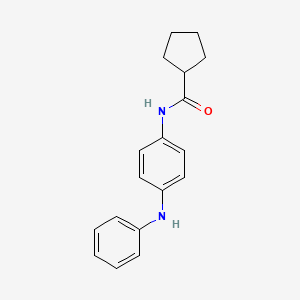![molecular formula C17H18N2O4S B5723232 N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as MNBA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized and studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. In addition, this compound has been shown to exhibit strong coloration properties, making it a potential candidate for the development of new dyes and pigments.
実験室実験の利点と制限
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity, making it a safe candidate for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in aqueous solutions. This compound can also be sensitive to light, which can affect its stability over time.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide. One potential area of research is the development of this compound derivatives with improved solubility and stability. Another area of research is the investigation of the mechanism of action of this compound in more detail. This could involve the identification of specific enzymes and signaling pathways that are targeted by this compound. Additionally, further research is needed to investigate the potential applications of this compound in agriculture and industry, including the development of new herbicides, fungicides, dyes, and pigments.
合成法
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction of 2-methoxy-5-nitroaniline with 2-methylbenzyl mercaptan and acetic anhydride in the presence of a catalyst. The reaction proceeds through an acylation and thiolation process, resulting in the formation of this compound. This synthesis method has been optimized and modified to improve the yield and purity of this compound.
科学的研究の応用
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
In agriculture, this compound has been studied for its potential use as a herbicide and fungicide. This compound has been shown to inhibit the growth of various weed and fungal species, making it a promising candidate for crop protection.
In industry, this compound has been investigated for its potential use as a dye and pigment. This compound has been shown to exhibit strong coloration properties, making it a potential candidate for the development of new dyes and pigments.
特性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-5-3-4-6-13(12)10-24-11-17(20)18-15-9-14(19(21)22)7-8-16(15)23-2/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUHPBXHTUTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5723187.png)
![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)

![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)
![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)




